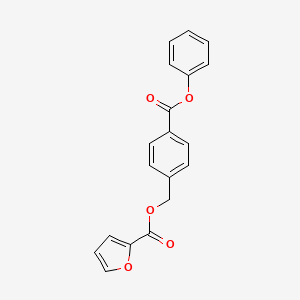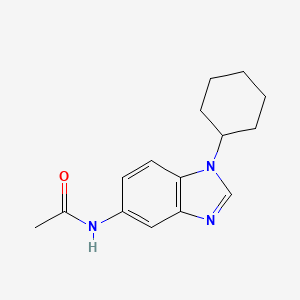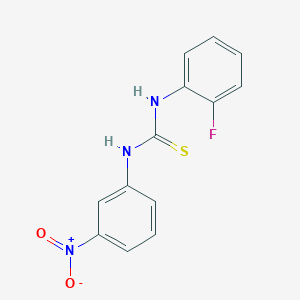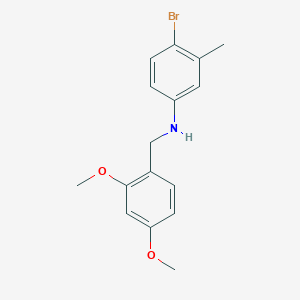![molecular formula C13H13F4NO2 B5830873 3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)
3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DEAC and is known for its unique chemical properties that make it useful in a variety of laboratory experiments. In
科学研究应用
DEAC has been studied for its potential applications in a variety of scientific research fields. One of the primary areas of research has been in the development of fluorescent probes for imaging biological systems. DEAC has been found to be an effective fluorophore that can be used to label proteins and other biomolecules for imaging experiments.
In addition to its use as a fluorescent probe, DEAC has also been studied for its potential applications in drug discovery. The compound has been found to have activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies.
作用机制
The mechanism of action of DEAC is not fully understood, but it is believed to involve the inhibition of protein synthesis in cells. This mechanism has been proposed based on studies that have shown that DEAC can bind to ribosomes and interfere with their function.
Biochemical and Physiological Effects
DEAC has been found to have a variety of biochemical and physiological effects in cells. In addition to its activity as a protein synthesis inhibitor, the compound has also been found to induce apoptosis (programmed cell death) in cancer cells. This effect has been attributed to the activation of caspase enzymes, which are involved in the apoptotic pathway.
实验室实验的优点和局限性
DEAC has several advantages as a chemical compound for laboratory experiments. It is stable and can be easily synthesized using the methods described above. Additionally, it is fluorescent, making it useful for imaging experiments. However, there are also limitations to its use. For example, DEAC is toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on DEAC. One area of interest is the development of new fluorescent probes based on DEAC that can be used for imaging biological systems. Additionally, there is ongoing research into the potential use of DEAC as a cancer therapy. Finally, there is interest in studying the mechanism of action of DEAC in more detail to better understand its effects on cells.
Conclusion
In conclusion, 3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid is a chemical compound with potential applications in a variety of scientific research fields. Its unique chemical properties make it useful for a variety of laboratory experiments, including the development of fluorescent probes and the study of cancer cell lines. While there are limitations to its use, ongoing research into DEAC is likely to yield new insights into its potential applications in the future.
合成方法
The synthesis of DEAC involves the reaction of diethylamine with 2,3,5,6-tetrafluoro-4-iodobenzaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield DEAC. This method has been widely used to produce DEAC in the laboratory and has been found to be efficient and reliable.
属性
IUPAC Name |
(E)-3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO2/c1-3-18(4-2)13-11(16)9(14)7(5-6-8(19)20)10(15)12(13)17/h5-6H,3-4H2,1-2H3,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKBXEMEOZLHPD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=C(C(=C1F)F)C=CC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C(=C(C(=C1F)F)/C=C/C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)
![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)

![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)
![methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5830839.png)
![1-[(4-hydroxy-3-methoxyphenyl)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5830841.png)





